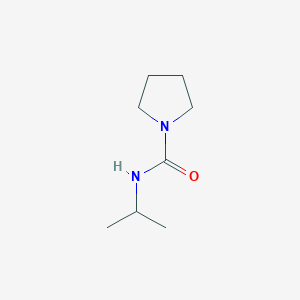
A-VI-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A-VI-5 is a peptide compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is composed of the amino acids valine, alpha-glutamic acid, serine, and lysine, linked together by peptide bonds.
Wissenschaftliche Forschungsanwendungen
A-VI-5 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying peptide synthesis and enzymatic reactions. In biology, it is studied for its potential role in cellular signaling and protein interactions. In medicine, it is being investigated for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders. In industry, it is used in the development of novel food additives and pharmaceuticals .
Vorbereitungsmethoden
The synthesis of A-VI-5 can be achieved through enzymatic methods. One such method involves the use of L-amino acid esterase (LAE) from microorganisms like Elizabethkingia sp. TT1, which shows high synthetic activity towards dipeptides . The enzyme is purified and used to catalyze the reaction between valine methylester and glycine to produce the desired peptide. The reaction conditions typically involve a pH of 9.0 and a temperature of 25°C, with the enzyme being stable over a pH range of 5.0–8.5 and temperatures of 25°C–40°C .
Analyse Chemischer Reaktionen
A-VI-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of these bonds .
Wirkmechanismus
The mechanism of action of A-VI-5 involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as alpha-amylase, by binding to their active sites and preventing substrate binding. This inhibition can lead to various physiological effects, including the regulation of blood glucose levels and the modulation of metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
A-VI-5 can be compared to other similar compounds, such as gamma-glutamyl-valyl-glycine and valyl-glycine. These compounds share similar structural features and biological activities but differ in their specific amino acid sequences and functional properties. For example, gamma-glutamyl-valyl-glycine is known for its strong kokumi taste, while valyl-glycine is used as a synthetic substrate in enzymatic reactions .
Conclusion
This compound is a versatile peptide with significant potential in various scientific and industrial applications. Its unique structure and properties make it a valuable compound for research and development in fields ranging from chemistry and biology to medicine and industry.
Eigenschaften
IUPAC Name |
6-amino-2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N6O10/c1-11(2)17(24)21(36)25-12(6-7-16(31)32)18(33)27-15(10-30)20(35)28-14(9-29)19(34)26-13(22(37)38)5-3-4-8-23/h11-15,17,29-30H,3-10,23-24H2,1-2H3,(H,25,36)(H,26,34)(H,27,33)(H,28,35)(H,31,32)(H,37,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSMGYQPHZVZKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N6O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657527 |
Source


|
| Record name | Valyl-alpha-glutamylserylseryllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39194-96-2 |
Source


|
| Record name | Valyl-alpha-glutamylserylseryllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371522.png)

